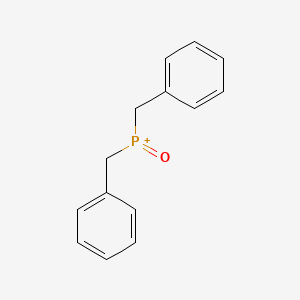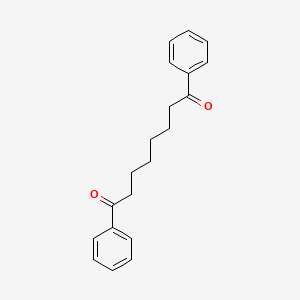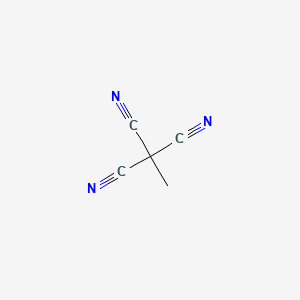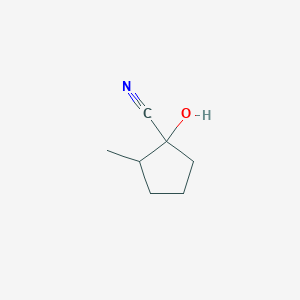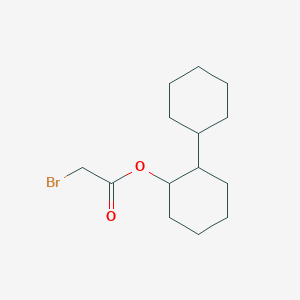
1,1'-Bi(cyclohexyl)-2-yl bromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bi(cyclohexyl)-2-yl bromoacetate is an organic compound that features a bromoacetate functional group attached to a bicyclohexyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Bi(cyclohexyl)-2-yl bromoacetate typically involves the bromination of 1,1’-Bi(cyclohexyl)-2-yl acetate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Bi(cyclohexyl)-2-yl bromoacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The bromoacetate group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted derivatives like azides, thiocyanates, or ethers.
Reduction: Formation of 1,1’-Bi(cyclohexyl)-2-yl ethanol.
Oxidation: Formation of 1,1’-Bi(cyclohexyl)-2-yl acetic acid.
Applications De Recherche Scientifique
1,1’-Bi(cyclohexyl)-2-yl bromoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-Bi(cyclohexyl)-2-yl bromoacetate involves its interaction with nucleophiles or electrophiles, leading to the formation of various derivatives. The bromoacetate group acts as a reactive site for nucleophilic attack, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
1,1’-Bi(cyclohexyl)-2-yl acetate: Lacks the bromo group, making it less reactive in nucleophilic substitution reactions.
1,1’-Bi(cyclohexyl)-2-yl alcohol: The reduced form of the bromoacetate, with different reactivity and applications.
1,1’-Bi(cyclohexyl)-2-yl acetic acid: The oxidized form, with distinct chemical properties and uses.
Uniqueness: 1,1’-Bi(cyclohexyl)-2-yl bromoacetate is unique due to its bromoacetate functional group, which imparts specific reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
6976-57-4 |
|---|---|
Formule moléculaire |
C14H23BrO2 |
Poids moléculaire |
303.23 g/mol |
Nom IUPAC |
(2-cyclohexylcyclohexyl) 2-bromoacetate |
InChI |
InChI=1S/C14H23BrO2/c15-10-14(16)17-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h11-13H,1-10H2 |
Clé InChI |
DIYHVSKBLWKBBP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2CCCCC2OC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


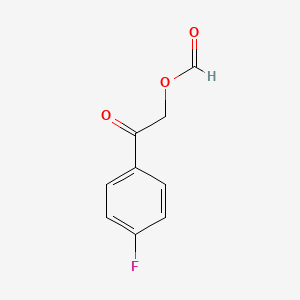

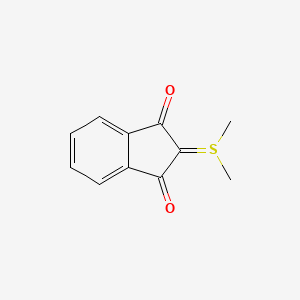

![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729535.png)


